molecular formula C13H11N3O3 B14960943 4-[Bis(cyanomethyl)carbamoyl]phenyl acetate

4-[Bis(cyanomethyl)carbamoyl]phenyl acetate

Cat. No.: B14960943
M. Wt: 257.24 g/mol
InChI Key: PSKHAGIPWDLDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(cyanomethyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl ring substituted with a bis(cyanomethyl)carbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(cyanomethyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with cyanomethyl isocyanide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the intermediate 4-aminophenyl acetate, followed by its reaction with cyanomethyl isocyanide. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(cyanomethyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[Bis(cyanomethyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[Bis(cyanomethyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The bis(cyanomethyl)carbamoyl group can interact with enzymes or receptors, modulating their activity. The acetate group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(cyanomethyl)carbamoyl]phenyl boronic acid
  • 4-[Bis(cyanomethyl)carbamoyl]phenyl methyl ester
  • 4-[Bis(cyanomethyl)carbamoyl]phenyl ethyl ester

Uniqueness

4-[Bis(cyanomethyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

[4-[bis(cyanomethyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C13H11N3O3/c1-10(17)19-12-4-2-11(3-5-12)13(18)16(8-6-14)9-7-15/h2-5H,8-9H2,1H3

InChI Key

PSKHAGIPWDLDHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.